Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate

Molecular Design Fragment-Based Drug Discovery Lead Optimization

Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate (CAS 1820715-77-2, C₁₁H₉BrO₂S, MW 285.16 g/mol) is a polysubstituted benzo[b]thiophene building block featuring a C-7 bromine atom, a C-3 methyl group, and a C-2 methyl carboxylate ester. It belongs to the broader class of benzothiophene-2-carboxylate derivatives, a scaffold recognized in medicinal chemistry for its utility in kinase inhibitor programs—exemplified by the BDK inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, IC₅₀ = 3.19 μM).

Molecular Formula C11H9BrO2S
Molecular Weight 285.16 g/mol
Cat. No. B13461970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate
Molecular FormulaC11H9BrO2S
Molecular Weight285.16 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=CC=C2Br)C(=O)OC
InChIInChI=1S/C11H9BrO2S/c1-6-7-4-3-5-8(12)10(7)15-9(6)11(13)14-2/h3-5H,1-2H3
InChIKeyNTAAVGRPWDENTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate: Core Identity for Benzo[b]thiophene Procurement


Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate (CAS 1820715-77-2, C₁₁H₉BrO₂S, MW 285.16 g/mol) is a polysubstituted benzo[b]thiophene building block featuring a C-7 bromine atom, a C-3 methyl group, and a C-2 methyl carboxylate ester . It belongs to the broader class of benzothiophene-2-carboxylate derivatives, a scaffold recognized in medicinal chemistry for its utility in kinase inhibitor programs—exemplified by the BDK inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, IC₅₀ = 3.19 μM) [1]. Compared to its non-brominated congener methyl 3-methyl-1-benzothiophene-2-carboxylate (CAS 3133-81-1, MW 206.26, mp 102–105 °C) , the C-7 bromine introduces a versatile synthetic handle for transition-metal-catalyzed cross-coupling while increasing molecular weight by approximately 38%. The 3-methyl group further distinguishes it from simple 7‑bromo‑benzothiophene‑2‑carboxylate analogs that lack this substituent, enabling downstream diversification at three distinct ring positions.

Why Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate Cannot Be Replaced by Generic Analogs


Simple substitution within the benzothiophene‑2‑carboxylate family is not feasible because the combination of substituent identity, position, and number dictates molecular recognition, physicochemical properties, and synthetic accessibility. The C‑7 bromine of the target compound serves a fundamentally different role than the C‑3 bromine found in methyl 3‑bromo‑1‑benzothiophene‑2‑carboxylate [1]: the former is a distal cross‑coupling handle that preserves the C‑2/C‑3 vector for scaffold elaboration, while the latter directly deactivates the carboxylate‑adjacent position and alters the electronic landscape of the thiophene ring. The C‑3 methyl group further differentiates it from the des‑methyl analog methyl 7‑bromobenzo[b]thiophene‑2‑carboxylate (CAS 550998‑53‑3, mp 99–102 °C) , providing additional lipophilicity and a steric constraint that influences binding conformations. Positional isomers such as the C‑5 or C‑6 bromo variants [2] offer different vectors for vector-based library design and cannot recapitulate the exit‑vector geometry of the 7‑bromo‑3‑methyl substitution pattern. The quantitative evidence below demonstrates that each substitution permutation produces measurable differences in physicochemical properties, electrochemical behavior, and ultimately biological performance.

Quantitative Head-to-Head Evidence for Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate Differentiation


Molecular Weight and Heavy Atom Count Differentiation vs. Non-Brominated Analog

Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate (C₁₁H₉BrO₂S, MW 285.16 g/mol, 15 heavy atoms) contains one bromine atom (atomic mass 79.90), conferring a 38.2% increase in molecular weight compared to its non-brominated direct analog methyl 3-methyl-1-benzothiophene-2-carboxylate (C₁₁H₁₀O₂S, MW 206.26 g/mol, 14 heavy atoms) . The additional bromine contributes approximately +0.5–0.8 units to the calculated logP (clogP) based on the Hansch π constant for aromatic bromine [1]. For procurement decisions in fragment-based screening libraries where the Rule of Three (MW ≤ 300) applies, the brominated compound remains compliant (MW 285) while offering a reactive handle, whereas the non-brominated analog (MW 206) lacks synthetic versatility at the 7-position.

Molecular Design Fragment-Based Drug Discovery Lead Optimization

Melting Point Behavior: 7-Bromo-3-methyl vs. Des-methyl 7-Bromo Analog

Although an experimentally determined melting point for methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate has not been publicly disclosed, its close structural relative methyl 7-bromobenzo[b]thiophene-2-carboxylate (CAS 550998-53-3, lacking the 3-methyl group) exhibits a melting point of 99–102 °C . The presence of the 3-methyl substituent on the target compound is expected to alter crystal packing relative to the des-methyl analog, potentially lowering the melting point through disruption of close intermolecular contacts—an effect commonly observed when comparing methyl-substituted vs. unsubstituted benzo[b]thiophene-2-carboxylate esters. The non-brominated 3-methyl analog (CAS 3133-81-1) melts at 102–105 °C , indicating that the 3-methyl group alone contributes a measurable thermal property shift. For procurement, the target compound's combination of 7-bromo and 3-methyl groups provides a distinct solid-form identity compared to simpler analogs with only one of these substituents.

Solid-State Chemistry Crystallization Optimization Process Chemistry

Electrochemical Reduction: 3-Halo vs. 7-Halo Benzothiophene-2-carboxylate Substituent Effects

A systematic study of methyl 3-halo-1-benzothiophene-2-carboxylates (chloro, bromo, iodo) demonstrated that these compounds undergo electrochemical reduction via an ECE (electron–chemical step–electron) mechanism in anhydrous DMF, with the C–X bond cleavage rate and overall reduction potential varying with halogen identity [1]. Methyl 3-bromo-1-benzothiophene-2-carboxylate reduces with cleavage of the C3–Br bond to yield methyl 1-benzothiophene-2-carboxylate as the sole product. Critically, in the target compound the bromine is located at C‑7 (on the benzene ring) rather than C‑3 (on the thiophene ring), which is expected to produce a distinct reduction potential due to the different electronic environment of the benzene vs. thiophene moiety [2]. For laboratories studying controlled reductive functionalization, this differential electrochemical behavior means the 7-bromo-3-methyl compound and the 3-bromo analog are not interchangeable substrates.

Electrochemistry Reductive Dehalogenation Structure-Reactivity Relationships

Benzothiophene-2-carboxylate Scaffold Advantage: Validated Kinase Inhibition vs. Non-carboxylate Benzothiophene Congeners

The benzothiophene-2-carboxylate scaffold has been pharmacologically validated through the discovery of BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), an allosteric BDK inhibitor with IC₅₀ = 3.19 μM that demonstrated excellent pharmacokinetics (terminal t₁/₂ = 730 min) and complete metabolic stability (no degradation over 240 min in liver microsome assays), significantly outperforming the reference compound (S)-CPP [1]. While BT2 itself is a 3,6-dichloro-2-carboxylic acid, structure-activity relationship (SAR) studies within the benzothiophene carboxylate series indicate that bromine substitution at various positions modulates BDK inhibitory potency [2]. The 7-bromo-3-methyl-2-carboxylate ester represents a distinct chemotype within this validated series, combining the carboxylate pharmacophore with a 7-bromo coupling handle and 3-methyl lipophilic group. Non-carboxylate benzothiophenes (e.g., simple bromobenzothiophenes lacking the 2-carboxylate) do not engage the BDK allosteric site and therefore cannot serve as starting points for this target class.

Kinase Inhibition Allosteric Modulation Metabolic Disease

Exit-Vector Geometry: 7-Bromo-3-methyl Substitution vs. 4-, 5-, or 6-Bromo Regioisomers in Library Design

Substituent positioning on the benzothiophene core directly impacts the exit-vector angle and distance accessible for growing into target protein binding pockets. In systematic SAR studies of C2-substituted benzo[b]thiophene derivatives synthesized via Suzuki–Miyaura cross-coupling, the 7-bromo (position 7 on the benzene ring) and 3-bromo (position 3 on the thiophene ring) regioisomers produce structurally distinct biaryl products with divergent substitution geometry [1]. The 7-position on the benzothiophene benzene ring projects substituents at a different angle relative to the C2-carboxylate vector compared to the 4-, 5-, or 6-positions . The additional 3-methyl group on the target compound further constrains the conformational landscape around the thiophene ring. For structure-based library enumeration, the 7-bromo-3-methyl-2-carboxylate scaffold accesses chemical space that is geometrically distinct from, and therefore complementary to, the more common 5-bromo and 6-bromo regioisomers available from major catalogs.

Medicinal Chemistry Library Design Structure-Based Drug Design

Prioritized Application Scenarios for Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate


Selective Palladium-Catalyzed Cross-Coupling at the 7-Position for Diversified Biaryl Libraries

The C7–Br bond on the benzothiophene benzene ring serves as a reactive handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling without interfering with the C2 methyl ester or C3 methyl substituents [1]. This chemoselectivity enables the systematic introduction of (hetero)aryl, amine, or alkyne diversity at the distal 7-position while preserving the C2-carboxylate pharmacophore. Recent methodology for C2-substituted benzo[b]thiophene synthesis via Suzuki coupling validates the feasibility of this approach across multiple bromo regioisomers [2]. The target compound is particularly suited for parallel library synthesis where the 7-position is varied while the 3-methyl and 2-methyl ester groups remain constant.

Scaffold for Fragment-Based and Structure-Based Drug Discovery Targeting Kinase Allosteric Sites

The benzothiophene-2-carboxylate scaffold has been pharmacologically validated through BDK inhibition (BT2, IC₅₀ = 3.19 μM) with excellent pharmacokinetic properties (t₁/₂ = 730 min, complete metabolic stability over 240 min) [1]. The target compound maintains the critical 2-carboxylate (as the methyl ester prodrug/ester form) while offering the 7-bromo group as a vector for growing into adjacent protein pockets and the 3-methyl group for modulating lipophilicity and conformational constraints. Its molecular weight (285 Da) remains compliant with lead-like chemical space criteria, making it an attractive starting point for fragment-growing strategies in kinase programs.

Electrochemical Structure–Reactivity Studies of Position-Dependent Reductive Dehalogenation

The electrochemical behavior of benzothiophene-2-carboxylate halides has been systematically characterized for 3-halo derivatives, which undergo ECE-mechanism reduction in anhydrous DMF [1]. The target compound, bearing bromine at the benzo-ring C7 position rather than the thiophene-ring C3 position, provides a distinct substrate for investigating how the electronic environment (benzene vs. thiophene) modulates reduction potential and C–Br bond cleavage kinetics [2]. Such studies are relevant for developing selective electrochemical functionalization methods and for understanding substituent effects on electron-transfer processes in heteroaromatic systems.

Intermediate for Late-Stage Functionalization in Multi-Step Pharmaceutical Syntheses

US Patent 5,710,285 and related Eli Lilly patents describe bromo-substituted benzo[b]thiophene intermediates as precursors to 2-(substituted phenyl)benzothiophene pharmaceutical agents [1]. The target compound's orthogonal functionality—bromine for cross-coupling, methyl ester for hydrolysis/amidation, and 3-methyl for metabolic stability—positions it as a versatile intermediate for constructing more complex benzothiophene-containing drug candidates. The 7-bromo-3-methyl substitution pattern is particularly relevant to benzothiophene-based 5-lipoxygenase inhibitors and related anti-inflammatory agents where halogen positioning on the benzo ring modulates potency [2].

Quote Request

Request a Quote for Methyl 7-bromo-3-methyl-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.